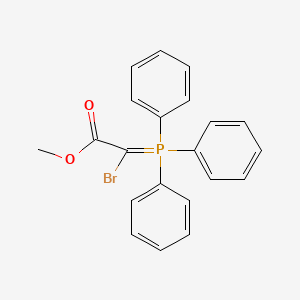

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester

Description

Structurally, it consists of a methyl ester backbone with a bromo substituent and a triphenylphosphoranylidene group, which enables its utility in forming carbon-carbon double bonds via the Wittig reaction. This compound is part of a broader class of phosphonium ylides used in organic synthesis for the stereoselective preparation of alkenes . Its bromo substituent distinguishes it from non-halogenated analogs, offering unique reactivity in cross-coupling and substitution reactions .

Properties

CAS No. |

13504-77-3 |

|---|---|

Molecular Formula |

C21H18BrO2P |

Molecular Weight |

413.2 g/mol |

IUPAC Name |

methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |

InChI Key |

OHTLVGBGUQAOJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester typically involves the reaction of triphenylphosphine with bromoacetic acid methyl ester under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids or esters .

Scientific Research Applications

Organic Synthesis

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Functional Group Transformations : The compound can facilitate the transformation of functional groups in organic molecules, making it useful for synthesizing complex organic compounds.

- Heterocycle Synthesis : It has been employed in the synthesis of heterocycles, which are essential in pharmaceuticals due to their biological activity .

Agrochemical Applications

The compound's reactivity makes it a candidate for use in agrochemicals. Its potential applications include:

- Pesticide Formulation : Due to its chemical properties, it may be utilized in creating effective pesticide formulations.

- Herbicide Development : Similar compounds have been investigated for their herbicidal activities, suggesting potential for this compound as well.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetic Acid | Carboxylic Acid | Parent compound; lacks additional substituents |

| Bromoacetic Acid | Carboxylic Acid | Halogenated; more reactive than the ester |

| Triphenylphosphine | Phosphine | No ester functionality; used as ligand |

| Acetic Acid, Bromo(triphenylphosphoranylidene)-Methyl Ester | Ester | Combines ester functionality with phosphoranylidene moiety |

This table illustrates the uniqueness of acetic acid, bromo(triphenylphosphoranylidene)-methyl ester compared to related compounds.

Case Study 1: Organic Synthesis

A study demonstrated the use of acetic acid, bromo(triphenylphosphoranylidene)-methyl ester in synthesizing complex heterocycles. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. This showcases the compound's utility in advancing organic synthesis methodologies .

Case Study 2: Pharmaceutical Research

Research into compounds structurally similar to acetic acid, bromo(triphenylphosphoranylidene)-methyl ester revealed significant antimicrobial activity against various pathogens. These findings suggest that further exploration of this compound could lead to new pharmaceutical agents targeting infectious diseases .

Mechanism of Action

The mechanism of action of acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester involves its ability to act as a nucleophile or electrophile in chemical reactions . The triphenylphosphoranylidene moiety can stabilize reaction intermediates, facilitating various transformations. The bromo group can participate in substitution reactions, while the methyl ester group can undergo hydrolysis or other modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triphenylphosphoranylidene esters, focusing on substituents, reactivity, and applications. Key analogs are listed in Table 1 , followed by detailed analysis.

Table 1: Comparison of Triphenylphosphoranylidene Esters

*Estimated formula based on structural analogs.

Structural and Reactivity Differences

- Bromo vs. This allows participation in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids) without prior activation .

- Bromo vs. Chloro Analogs : The bromo group’s larger atomic radius and lower electronegativity vs. chlorine (e.g., CAS 31459-98-0) result in slower nucleophilic substitution but better compatibility with palladium-catalyzed reactions .

- Ester Group Variation : Ethyl esters (e.g., CAS 1099-45-2) exhibit slower hydrolysis rates compared to methyl esters, making them preferable in prolonged reactions .

Physical Properties

- Bromo derivatives typically have higher molecular weights and melting points compared to non-halogenated analogs due to bromine’s mass and polarizability.

- Solubility in polar aprotic solvents (e.g., DMF, DMSO) is comparable across the series, but bromo-substituted compounds may show reduced stability under basic conditions .

Biological Activity

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester is an organic compound that has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acetic acid : A simple carboxylic acid.

- Bromo substituent : Enhances reactivity.

- Triphenylphosphoranylidene group : Contributes to its electrophilic nature.

This combination of functional groups allows for diverse chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with phosphoranylidene groups can exhibit antimicrobial properties. For instance, similar phosphonium salts have shown effectiveness against various bacterial strains. The presence of the bromo substituent may enhance this activity through increased membrane permeability or interaction with microbial enzymes.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of phosphoranylidene derivatives. For example:

- A study demonstrated that triphenylphosphoranylidene derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Another investigation highlighted the dual mechanism of action in related compounds as both vascular disrupting agents and cytotoxic anticancer agents .

These findings suggest that this compound may also possess anticancer properties worthy of further exploration.

Comparative Analysis with Related Compounds

To elucidate the unique characteristics of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Acetate | Carboxylate Ester | Simple structure; widely used solvent |

| Triphenylphosphine | Phosphine | No ester functionality; used as ligand |

| Bromoacetic Acid | Carboxylic Acid | Halogenated; more reactive than the ester |

| Acetic Acid | Carboxylic Acid | Parent compound; lacks additional substituents |

| This compound | Ester with Phosphoranylidene | Unique combination influencing reactivity and application potential |

Case Studies Highlighting Biological Activity

- Antimicrobial Efficacy Study : A study conducted on phosphonium salts demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance their efficacy .

- Cytotoxicity Assessment : A recent investigation into derivatives of triphenylphosphoranylidene revealed IC50 values in the micromolar range against various cancer cell lines. This indicates a promising pathway for developing new anticancer agents .

- Electrophilic Reactions : The compound's electrophilic nature allows it to participate in various chemical reactions that could lead to biologically active products. For instance, reactions involving benzaldehyde showed promising rates of product formation in buffered solutions .

Conclusion and Future Directions

The biological activity of this compound presents a compelling area for further research. While existing studies provide insights into its potential antimicrobial and anticancer properties, more targeted investigations are necessary to fully elucidate its biological mechanisms and therapeutic applications.

Future research should focus on:

- In vivo studies to assess therapeutic efficacy.

- Mechanistic studies to understand the pathways affected by this compound.

- Development of derivatives with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.